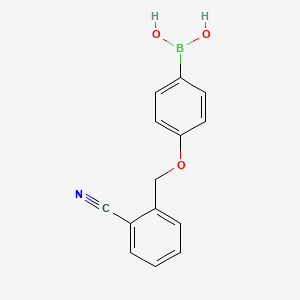

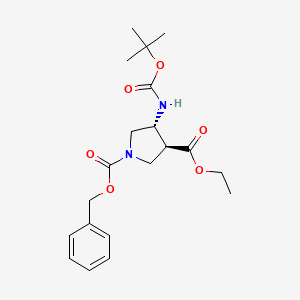

tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

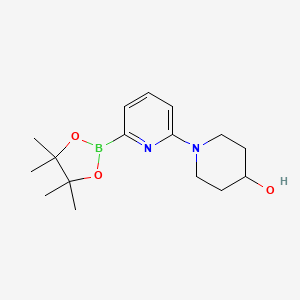

“tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H20F2N2O2 . It has a molecular weight of 250.29 . The compound is stored at a temperature of 4°C and is in the form of an oil .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate” were not found, similar compounds have been synthesized and characterized using techniques such as FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The InChI code for the compound is 1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-14-7-8(15)6-9(12)13/h8-9,14H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is an oil and is stored at a temperature of 4°C . It has a molecular weight of 250.29 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure : The compound's crystal and molecular structure were examined, providing insights into its bond lengths and angles, which are typical for piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).

Synthesis and Biological Evaluation : Various derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, were synthesized and characterized. These compounds showed moderate antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).

X-ray Diffraction Studies and Antibacterial Activity : Another study synthesized a tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which exhibited poor antibacterial and moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Pharmacologically Useful Core : A sterically congested piperazine derivative was prepared, generating a pharmacologically useful core (Gumireddy et al., 2021).

Anticorrosive Behaviour : The molecule showed promising anticorrosive properties for carbon steel in a corrosive environment, highlighting its potential application in industrial settings (Praveen et al., 2021).

Chiral Deprotonation in Synthesis : The compound was used in (-)-sparteine-mediated asymmetric deprotonation, a method useful in the synthesis of molecules of medicinal interest (McDermott, Campbell, & Ertan, 2008).

Synthesis of Benzimidazole Compounds : The compound served as an intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . These features enhance favorable interaction with macromolecules .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

The piperazine ring’s easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .

Result of Action

Tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate and its derivatives have been studied for their antibacterial and antifungal activities against several microorganisms, and were found to be moderately active . They were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Action Environment

The properties of the piperazine ring, such as its conformational flexibility and the polar nitrogen atoms, may influence its interaction with the environment .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-6-4-14(5-7-15)8-9(12)13/h9H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMQTIGGYJPTHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717843 |

Source

|

| Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225380-87-9 |

Source

|

| Record name | tert-Butyl 4-(2,2-difluoroethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)